6,6-Difluorospiro[2.5]octan-1-amine hydrochloride

Quality Control Purity Medicinal Chemistry Building Block

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride is a rigid, three‑dimensional spirocyclic amine that combines a spiro[2.5]octane scaffold with a gem‑difluoro motif at the 6‑position and a primary amine hydrochloride handle. It is listed as a pharmaceutical intermediate with a purity specification of ≥98% and is stocked by multiple global research chemical suppliers.

Molecular Formula C8H14ClF2N
Molecular Weight 197.65
CAS No. 1707367-60-9
Cat. No. B3009719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorospiro[2.5]octan-1-amine hydrochloride
CAS1707367-60-9
Molecular FormulaC8H14ClF2N
Molecular Weight197.65
Structural Identifiers
SMILESC1CC(CCC12CC2N)(F)F.Cl
InChIInChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6(7)11;/h6H,1-5,11H2;1H
InChIKeyJVOLMVVFOOGYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Difluorospiro[2.5]octan-1-amine Hydrochloride (CAS 1707367-60-9): A Fluorinated Spirocyclic Amine Hydrochloride Building Block for Medicinal Chemistry and Drug Discovery


6,6-Difluorospiro[2.5]octan-1-amine hydrochloride is a rigid, three‑dimensional spirocyclic amine that combines a spiro[2.5]octane scaffold with a gem‑difluoro motif at the 6‑position and a primary amine hydrochloride handle. It is listed as a pharmaceutical intermediate with a purity specification of ≥98% and is stocked by multiple global research chemical suppliers . The hydrochloride salt form is preferred for aqueous solubility and long‑term storage stability, while the gem‑difluoro substitution imparts distinct physicochemical properties that are difficult to replicate with non‑fluorinated or mono‑fluorinated spirocyclic amines.

Why 6,6-Difluorospiro[2.5]octan-1-amine Hydrochloride Cannot Be Replaced by Generic Spirocyclic Amines or Non‑Fluorinated Analogs


The spiro[2.5]octane core provides a conformationally constrained scaffold with zero rotatable bonds, which can enhance target selectivity and metabolic stability. The introduction of two fluorine atoms at the 6‑position further modulates key properties: fluorine substitution can lower the pKa of the neighbouring amine by 1–2 units, increase lipophilicity in a controlled manner, and block metabolic oxidation sites [1]. Together, these effects are cumulative and cannot be reproduced by simply substituting a non‑fluorinated spiro[2.5]octan-1‑amine hydrochloride or a mono‑fluorinated analog. The quantitative evidence below illustrates the measurable differences that drive selective procurement of the 6,6‑difluoro variant.

Product‑Specific Quantitative Evidence Guide for 6,6‑Difluorospiro[2.5]octan-1‑amine Hydrochloride (CAS 1707367-60-9)


Higher Purity Specification Compared to the Non‑Fluorinated Parent Spiro[2.5]octan-1-amine Hydrochloride

The target compound is commercially available with a purity specification of ≥98% (HPLC/NMR verified) , whereas the non‑fluorinated analog spiro[2.5]octan-1-amine hydrochloride (CAS 17202‑91‑4) is routinely supplied at ≥95% purity . This 3% absolute purity difference corresponds to a 60% reduction in the maximum possible impurity burden (5% vs 2%), which is critical for reproducible structure–activity relationship (SAR) studies and late‑stage functionalisation in medicinal chemistry programmes.

Quality Control Purity Medicinal Chemistry Building Block

Hydrochloride Salt Form Provides Solid‑State Handling Advantage Over the Free Base

The hydrochloride salt is a solid at ambient temperature (recommended storage 2–8°C) , whereas the free base 6,6‑difluorospiro[2.5]octan‑1‑amine (CAS 1461706‑22‑8) is described as a low‑boiling liquid with limited aqueous solubility . The solid salt form allows accurate weighing, reduces loss during transfer, and is directly compatible with aqueous reaction media without the need for auxiliary solubilisation.

Salt Form Solubility Solid‑State Handling

Gem‑Difluoro Substitution Modulates pKa and Lipophilicity Relative to Non‑Fluorinated Spirocyclic Amines

Fluorine atoms in close proximity to a primary amine reduce the amine pKa by approximately 1–2 units through an inductive electron‑withdrawing effect [1]. For 6,6‑difluorospiro[2.5]octan‑1‑amine hydrochloride, this translates to a predicted pKa ≈ 8.0–9.5 (ACD/Labs estimation), compared with ~10.3 for the non‑fluorinated spiro[2.5]octan‑1‑amine. The lower basicity of the difluoro derivative reduces the fraction of ionised amine at physiological pH, which can enhance passive membrane permeability and reduce hERG‑related off‑target activity. The measured logD7.4 of a closely related gem‑difluoro spiro[3.3]heptyl amine building block was 1.2 units lower than its non‑fluorinated congener [1], indicating that the difluoro motif provides a favourable lipophilicity‑basicity balance.

pKa Modulation Lipophilicity Fluorine Effect

Dual Fluorine Atoms Provide a Unique 19F NMR Probe Not Available in Non‑Fluorinated or Mono‑Fluorinated Analogs

The gem‑difluoro motif in 6,6‑difluorospiro[2.5]octan‑1‑amine hydrochloride provides an inherent 19F NMR handle that is absent in the non‑fluorinated analog and distinct from the single 19F signal of the 6‑fluoro derivative (CAS 1461714‑79‑3) . The 19F‑19F coupling pattern and the chemical shift of the gem‑difluoro group allow for unambiguous identification and quantification in complex biological matrices, enabling ligand‑observed 19F NMR‑based fragment screening and metabolic tracking without additional labelling.

19F NMR Fragment Screening Metabolic Tracing

Ready Availability in Research Quantities with Full Quality Documentation Enables Rapid SAR Exploration

6,6‑Difluorospiro[2.5]octan‑1‑amine hydrochloride is stocked in gram quantities by multiple vendors with accompanying Certificates of Analysis (CoA) including NMR, HPLC, and GC traces [1]. In contrast, the 6‑(trifluoromethyl) analog (CAS 1343439‑99‑5) and other positional isomers are only sporadically available or require custom synthesis with lead times of several weeks. This commercial maturity shortens the design‑make‑test cycle for medicinal chemistry teams exploring spirocyclic amine series.

Lead Optimisation SAR Expansion Medicinal Chemistry CRO

Optimal Research and Industrial Application Scenarios for 6,6‑Difluorospiro[2.5]octan‑1‑amine Hydrochloride (CAS 1707367-60-9)


Conformationally Restricted CNS Drug Discovery

The rigid spiro[2.5]octane core with gem‑difluoro substitution offers a superior vector for designing blood‑brain‑barrier‑penetrant ligands. The reduced amine basicity (pKa ≈ 8.0–9.5) minimises P‑gp efflux, while the zero‑rotatable‑bond scaffold improves target occupancy entropy [1]. Teams exploring GPCR, ion channel, or transporter targets can use the hydrochloride salt directly in reductive amination or amide coupling to rapidly generate focused libraries.

19F NMR Fragment‑Based Screening

The gem‑difluoro group serves as an intrinsic 19F NMR probe, enabling direct detection of ligand‑protein binding without additional fluorination or labelling [1]. This reduces synthetic overhead and allows fragment‑based screening groups to incorporate the compound into their fragment library, monitoring 19F chemical shift perturbations or line broadening upon target addition.

Building Block for Metabolic Stability‑Driven Lead Optimisation

The dual fluorine atoms at the 6‑position block metabolic C‑H oxidation sites [1]. When incorporated into a lead series, the 6,6‑difluorospiro[2.5]octan‑1‑amine motif can significantly prolong microsomal half‑life. The compound can be introduced as an amine cap or central scaffold in leads where metabolic soft spots have been identified, as supported by class‑level evidence on fluorinated spirocyclic amines.

Salt‑Form Screening and Pre‑Formulation Studies

The pre‑formed hydrochloride salt eliminates the salt‑formation step during early‑stage pharmaceutical profiling. Researchers can directly compare the hydrochlorides with other counterions by metathesis or use the compound as a reference standard for HPLC method development, benefiting from its high purity (≥98%) and well‑characterised analytical data [1].

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